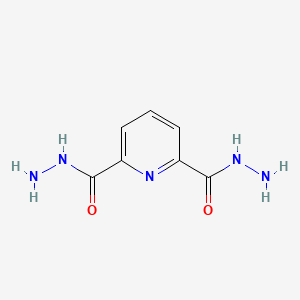

Pyridine-2,6-dicarbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOVHJODVHQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279922 | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-36-7 | |

| Record name | NSC14594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Pyridine-2,6-dicarbohydrazide

Authored For: Drug Development Professionals and Medicinal Chemistry Researchers Document ID: TC-PDH-2026-01 Version: 1.0

Abstract

Pyridine-2,6-dicarbohydrazide is a foundational building block in supramolecular chemistry and drug discovery, prized for its robust metal-chelating properties and its role as a precursor to a variety of pharmacologically active compounds.[1] This guide provides an in-depth, field-proven methodology for the synthesis of this compound starting from Pyridine-2,6-dicarboxylic acid. The described two-step synthesis is optimized for efficiency, yield, and purity, involving an initial Fischer esterification to form the key diester intermediate, followed by a direct hydrazinolysis. This document elucidates the chemical principles behind each step, offers detailed, self-validating experimental protocols, and provides comprehensive characterization data to ensure the reproducibility and integrity of the synthesis for researchers in the field.

Introduction: The Strategic Importance of this compound

The pyridine-2,6-dicarboxamide scaffold is a privileged structure in chemistry, renowned for its ability to form stable complexes with a wide range of metal ions.[2] The terminal hydrazide functional groups of this compound (PDH) extend this utility, serving as versatile handles for further chemical elaboration. This makes PDH a crucial starting material for:

-

Macrocycle Synthesis: Acting as a rigid, pre-organized segment for constructing complex macrocyclic architectures.[1]

-

Coordination Polymers: Forming predictable and stable coordination networks with applications in materials science.[3]

-

Bioactive Molecule Development: Serving as a precursor for compounds with potential antimicrobial and other therapeutic activities.[4]

The synthetic route from the commercially available and inexpensive Pyridine-2,6-dicarboxylic acid is the most direct and economically viable approach. However, success hinges on the strategic conversion of the inert carboxylic acid groups into a more reactive intermediate, a challenge effectively solved by the two-step process detailed herein.

Overview of the Synthetic Strategy

The conversion of Pyridine-2,6-dicarboxylic acid to this compound is efficiently achieved through a two-step reaction sequence. This strategy is predicated on enhancing the electrophilicity of the carbonyl carbons.

-

Step 1: Acid-Catalyzed Esterification. The dicarboxylic acid is first converted to its corresponding diester, Dimethyl pyridine-2,6-dicarboxylate. This is a classic Fischer esterification, which replaces the hydroxyl (-OH) group of the carboxylic acid with a methoxy (-OCH₃) group, a better leaving group for the subsequent step.[5]

-

Step 2: Hydrazinolysis. The purified diester intermediate is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine readily attacks the ester carbonyls, displacing the methoxy groups to form the stable dihydrazide product.[6]

This sequential approach is superior to a direct reaction between the dicarboxylic acid and hydrazine, which would be sluggish and result in an intractable mixture of salts and unreacted starting material.

Diagram 1: The two-step synthetic pathway from starting material to final product.

Step 1: Synthesis of Dimethyl pyridine-2,6-dicarboxylate

Principle and Mechanistic Insight

The Fischer esterification is an equilibrium-controlled reaction.[5] The core principle involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄ or generated from SOCl₂). This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

To ensure a high yield, the equilibrium must be driven towards the product side. This is achieved by adhering to Le Chatelier's principle in two ways:

-

Using a Large Excess of Reactant: Methanol is typically used as the reaction solvent, ensuring it is present in a vast excess.[7]

-

Removal of Water: While not always necessary with a large excess of alcohol, in some setups, water can be removed as it forms.

The use of thionyl chloride (SOCl₂) in methanol is a particularly effective method, as it reacts in situ with methanol to generate HCl and methyl sulfite, providing the necessary acidic environment without adding water.[7]

Detailed Experimental Protocol

Materials:

-

Pyridine-2,6-dicarboxylic acid (10.0 g, 59.8 mmol)

-

Anhydrous Methanol (CH₃OH) (150 mL)

-

Thionyl chloride (SOCl₂) (13.0 mL, 179.5 mmol)

-

Ethyl acetate (EtOAc)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Suspend Pyridine-2,6-dicarboxylic acid (10.0 g) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. Add thionyl chloride (13.0 mL) dropwise to the stirring suspension over 20-30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction between SOCl₂ and methanol.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After 24 hours, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 5% aqueous NaOH to remove any unreacted acid, followed by a wash with brine. Validation: The basic wash ensures that the final intermediate is free of the acidic starting material, a crucial purity check.

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

-

Purification: The product, Dimethyl pyridine-2,6-dicarboxylate, is typically obtained as a white solid and can be further purified by recrystallization from a suitable solvent like methanol if necessary.

Characterization of the Diester Intermediate

The successful synthesis of the intermediate is validated by spectroscopic analysis. The key indicators are the disappearance of the broad carboxylic acid -OH proton and the appearance of the sharp singlet corresponding to the two equivalent methoxy groups.

| Analysis | Expected Result for Dimethyl pyridine-2,6-dicarboxylate |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, 2H, Py-H), 8.04 (t, 1H, Py-H), 4.04 (s, 6H, -OCH₃).[7] |

| Appearance | White crystalline solid.[7] |

| Yield | Typically >90%.[8] |

Step 2: Synthesis of this compound

Principle and Mechanistic Insight

This step is a nucleophilic acyl substitution. Hydrazine (N₂H₄) is a significantly stronger nucleophile than the methanol used in the previous step, owing to the alpha effect. The lone pair on one nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxy group (-OCH₃) as a stable leaving group (methanol after protonation) to form the C-N bond of the hydrazide. This process occurs at both ester positions to yield the final dihydrazide product.

The reaction is typically driven to completion by the precipitation of the product from the reaction solvent (ethanol), effectively removing it from the equilibrium.[6]

Detailed Experimental Protocol

Materials:

-

Dimethyl pyridine-2,6-dicarboxylate (9.76 g, 50 mmol)

-

Hydrazine hydrate (98%) (~5 mL, 100 mmol)

-

Ethanol (100 mL)

-

Diethyl ether

-

Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, vacuum filtration apparatus

Procedure:

-

Reaction Setup: Dissolve Dimethyl pyridine-2,6-dicarboxylate (9.76 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: With continuous stirring, slowly add hydrazine hydrate (~5 mL) to the solution.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Observation: A white crystalline solid is expected to form during the reaction as the product precipitates out of the solution.[6]

-

Isolation: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and then with diethyl ether to remove any residual impurities and solvent.

-

Drying: Dry the resulting white solid, this compound, under vacuum to obtain the final product.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, and biological activity of Cd(II) and Mn(II) coordination polymers based on pyridine-2,6-dicarboxylic acid | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridine-2,6-dicarbohydrazide: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and versatile applications of Pyridine-2,6-dicarbohydrazide.

Introduction

This compound, with the CAS Number 5112-36-7 , is a unique heterocyclic compound that has garnered significant interest in various scientific fields. Its rigid pyridine core, flanked by two reactive carbohydrazide functional groups, makes it an exceptional building block in supramolecular chemistry, a versatile ligand in coordination chemistry, and a promising scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, detailed chemical and physical properties, and explores its current and potential applications, offering valuable insights for professionals in research and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5112-36-7 | [1] |

| Molecular Formula | C₇H₉N₅O₂ | [1] |

| Molecular Weight | 195.18 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in DMSO and hot water; sparingly soluble in cold water and ethanol. |

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the reaction of a pyridine-2,6-dicarboxylic acid derivative with hydrazine hydrate. The causality behind this experimental choice lies in the nucleophilic nature of hydrazine, which readily attacks the electrophilic carbonyl carbons of the dicarboxylic acid derivative, leading to the formation of the desired dicarbohydrazide.

Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic acid

This protocol is based on established literature procedures.

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous methanol or ethanol

-

Dry diethyl ether

-

Appropriate glassware and stirring apparatus

-

Fume hood

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: In a round-bottom flask under a fume hood, a suspension of pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride is refluxed for 2-3 hours. This step is crucial as it converts the less reactive carboxylic acid groups into highly reactive acyl chloride groups, facilitating the subsequent reaction with hydrazine. The excess thionyl chloride is then removed under reduced pressure.

-

Formation of the Dicarbohydrazide: The resulting crude pyridine-2,6-dicarbonyl dichloride is dissolved in a suitable anhydrous solvent like THF or chloroform. This solution is then added dropwise to a cooled (0-5 °C) and vigorously stirred solution of hydrazine hydrate in the same solvent. The molar ratio of hydrazine hydrate to the diacyl chloride should be at least 2:1 to ensure complete reaction and to neutralize the HCl byproduct.

-

Isolation and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, which is the desired this compound, is collected by filtration. The crude product is then washed with water and diethyl ether to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as a methanol-water mixture.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is paramount and is typically achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: In a typical ¹H NMR spectrum (DMSO-d₆), the aromatic protons of the pyridine ring appear as a multiplet in the range of δ 8.0-8.5 ppm. The N-H protons of the hydrazide groups are typically observed as two distinct singlets, one for the -NH- and another for the -NH₂ protons, often in the regions of δ 10.0-10.5 ppm and δ 4.5-5.0 ppm, respectively. The integration of these peaks confirms the number of protons in each chemical environment.

-

¹³C NMR: The ¹³C NMR spectrum (DMSO-d₆) will show characteristic signals for the carbonyl carbons of the hydrazide groups around δ 160-165 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

N-H stretching: Strong to medium bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide moieties.

-

C=O stretching (Amide I): A strong absorption band typically appears around 1640-1680 cm⁻¹ due to the carbonyl group.

-

N-H bending (Amide II): A medium to strong band is observed in the region of 1520-1550 cm⁻¹.

-

C-N stretching: Bands associated with the C-N bonds are found in the 1200-1400 cm⁻¹ range.

-

Pyridine ring vibrations: Characteristic absorptions for the pyridine ring are observed in the fingerprint region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (195.18).

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several areas of research.

Coordination Chemistry

The pyridine nitrogen and the two hydrazide groups provide multiple coordination sites, allowing this compound to act as a versatile chelating ligand for a wide range of metal ions. The resulting metal complexes have potential applications in:

-

Catalysis: The well-defined coordination geometry of the metal centers can be exploited for catalytic transformations.

-

Materials Science: The self-assembly of these complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Caption: Applications in Coordination Chemistry.

Medicinal Chemistry and Drug Development

The pyridine and hydrazide moieties are common pharmacophores found in many biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas:

-

Antimicrobial Activity: Hydrazide-containing compounds are known to exhibit antibacterial and antifungal properties.

-

Enzyme Inhibition: The ability to chelate metal ions is crucial for the function of many enzymes. This compound and its derivatives can act as inhibitors for metalloenzymes. For instance, derivatives of the related pyridine-2,4,6-tricarbohydrazide have been investigated as α- and β-glucosidase inhibitors, suggesting potential applications in diabetes research.[2]

-

Antiviral Activity: Recent studies have explored the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), indicating its potential as a scaffold for the development of antiviral agents.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. Hydrazine and its derivatives are known to be toxic.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential, driven by its versatile chemical nature. Its utility as a ligand in the formation of novel coordination complexes and as a scaffold for the design of new therapeutic agents makes it a compound of great interest to the scientific community. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support and inspire further research and development in these exciting fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Riaz, S., et al. (2014). Novel pyridine-2,4,6-tricarbohydrazide derivatives: design, synthesis, characterization and in vitro biological evaluation as α- and β-glucosidase inhibitors. Bioorganic Chemistry, 57, 148-154. Available from: [Link]

Sources

"structural characterization of Pyridine-2,6-dicarbohydrazide"

An In-Depth Technical Guide to the Structural Characterization of Pyridine-2,6-dicarbohydrazide

Abstract

This compound is a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development due to its potent chelating capabilities and versatile structural framework.[1][2] This guide provides a comprehensive overview of the essential techniques and protocols for the definitive structural characterization of this molecule. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will delve into the gold-standard method of single-crystal X-ray diffraction, complemented by spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The integration of these methods provides a holistic and unambiguous understanding of the molecule's three-dimensional structure, electronic properties, and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous and field-proven approach to molecular characterization.

Introduction: The Significance of this compound

This compound, often abbreviated as PDCH, is a derivative of pyridine-2,6-dicarboxylic acid. Its structure is characterized by a central pyridine ring flanked by two carbohydrazide (-CONHNH₂) functional groups. This unique arrangement makes it a powerful tridentate ligand, capable of coordinating with metal ions through the pyridine nitrogen and the oxygen atoms of the carbonyl groups.[3][4] This chelating ability is the foundation for its wide-ranging applications, from the synthesis of complex coordination polymers to its exploration in medicinal chemistry for potential biological activities.[5][6][]

The precise characterization of its structure is paramount. Understanding the molecule's planarity, the conformation of its side chains, and the nature of its intermolecular interactions is critical for predicting its behavior in different chemical environments and for designing novel materials and therapeutic agents. This guide outlines the multi-technique approach required to build a complete and validated structural profile of the compound.

Synthesis and Preparation of Analytical Samples

A reliable structural analysis begins with a pure, well-characterized sample. The synthesis of this compound is typically achieved through the reaction of a pyridine-2,6-dicarboxylate ester with hydrazine. A common and efficient method is detailed below.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes dimethyl-2,6-pyridinedicarboxylate as a readily available starting material. The reaction with anhydrous hydrazine hydrate acts as a nucleophilic acyl substitution, replacing the methoxy groups of the ester with hydrazinyl groups to form the desired dicarbohydrazide. Microwave-assisted synthesis is often employed to accelerate the reaction, though conventional heating can also be used.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine dimethyl-2,6-pyridinedicarboxylate and an excess of anhydrous hydrazine.

-

Reaction Conditions: The mixture can be heated under reflux or subjected to microwave irradiation under solvent-free conditions.[8]

-

Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Precipitation: Upon completion, the reaction mixture is cooled to room temperature. This typically causes the product, this compound, to precipitate as a white solid.[1]

-

Purification: The precipitate is collected by vacuum filtration. It is then washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.[1]

-

Drying: The final white solid product is dried under a vacuum to remove residual solvents. The purity should be confirmed before proceeding with characterization.

Core Structural Characterization Techniques

A multi-faceted approach is essential for a comprehensive structural elucidation. Data from each technique should corroborate the findings of the others, creating a self-validating system.

Caption: Workflow for the structural characterization of this compound.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: Single-crystal X-ray diffraction is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation and its interactions within the crystal lattice. This technique is crucial for understanding the planarity of the molecule and the extensive hydrogen bonding networks that dictate its solid-state properties.[9]

Key Findings from Crystallographic Studies:

-

Molecular Geometry: The molecule of this compound is almost completely planar.[9] This planarity is a key feature influencing its packing and interaction with other molecules.

-

Bond Lengths and Angles: All experimentally determined bond lengths and angles are within normal, expected values, confirming the proposed covalent structure.[9]

-

Intermolecular Interactions: The crystal structure is dominated by a robust network of intermolecular hydrogen bonds of the N-H···O type. These interactions link individual molecules together, forming a stable three-dimensional supramolecular network.[8][9] This is a critical insight, as these non-covalent interactions govern properties like solubility and melting point.

| Parameter | Value[9] | Significance |

| Formula | C₇H₉N₅O₂ | Confirms the elemental composition. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 3.8590 (7) | Unit cell dimension. |

| b (Å) | 22.669 (4) | Unit cell dimension. |

| c (Å) | 9.9220 (17) | Unit cell dimension. |

| β (°) | 97.972 (3) | Unit cell angle. |

| V (ų) | 859.6 (3) | Volume of the unit cell. |

| Key Torsion Angle | N1—C1—C6—N2: -3.41 (19)° | Shows the slight deviation from perfect planarity of the carbohydrazide group relative to the pyridine ring. |

| Table 1: Key Crystallographic Data for this compound. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Sample Prep): High-quality single crystals are paramount. This is often the most challenging step. A suitable crystal of this compound can be grown by the slow evaporation of a saturated solution in a solvent mixture such as formamide-chloroform (3:1 v/v) over several weeks.[9]

-

Crystal Mounting: A suitable single crystal (e.g., 0.30 x 0.20 x 0.20 mm) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled to a specific temperature (e.g., 292 K) to minimize thermal vibrations.[9] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.[9]

Spectroscopic Characterization

Spectroscopic methods provide complementary data that confirms the structure in both solid and solution phases and validates the findings from X-ray diffraction.

Caption: Molecular Structure of this compound.

Key Spectroscopic Data Summary

| Technique | Solvent/Medium | Characteristic Signals | Interpretation |

| ¹H NMR | DMSO-d₆ | δ ~8.3 ppm (Pyridine H) | Confirms the protons on the symmetric pyridine ring.[1] |

| ¹³C NMR | DMSO-d₆ | δ ~150 ppm (Pyridine C2/C6), ~140 ppm (Pyridine C4), ~125 ppm (Pyridine C3/C5), ~165 ppm (C=O) | Identifies the unique carbon environments in the molecule.[10] |

| IR | KBr Pellet | ~3300-3000 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (Pyridine ring stretch) | Confirms the presence of key functional groups (amide and pyridine).[10] |

| Mass Spec. | - | Exact Mass: 195.0756 g/mol | Confirms the molecular formula C₇H₉N₅O₂.[1] |

| Table 2: Summary of Key Spectroscopic Data for this compound. |

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating molecular structure in solution. For this compound, its molecular symmetry is a key feature that simplifies the spectra. The C₂ᵥ symmetry means that the protons and carbons on one side of the pyridine ring are chemically equivalent to those on the other.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to be relatively simple. The two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent, as are the protons at positions 4. This leads to characteristic multiplets in the aromatic region (~8.3 ppm).[1] The N-H protons of the hydrazide groups will appear as distinct signals that may be broadened and can be confirmed by D₂O exchange.

-

¹³C NMR: The symmetry of the molecule is also evident here. We expect to see distinct signals for the carbonyl carbons, the pyridine carbons attached to the side chains (C2/C6), the central pyridine carbon (C4), and the remaining pyridine carbons (C3/C5).[10]

3.2.2. Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations from the N-H bonds of the hydrazide, the C=O carbonyl bonds, and the C=N/C=C bonds of the pyridine ring. The presence of strong absorption bands in these specific regions provides direct, confirmatory evidence of the molecule's core components.[10]

3.2.3. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, which serves as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. The expected exact mass for C₇H₉N₅O₂ is 195.0756 g/mol , and a measured value matching this confirms the elemental composition.[1][5]

Conclusion

The structural characterization of this compound is a clear example of the necessity of a multi-technique, synergistic approach in modern chemical analysis. Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, revealing a nearly planar molecule that self-assembles into a three-dimensional network through extensive N-H···O hydrogen bonding.[9] This foundational data is rigorously supported and validated by spectroscopic methods. NMR spectroscopy confirms the molecular structure and symmetry in solution, IR spectroscopy verifies the presence of critical functional groups, and mass spectrometry confirms the elemental composition with high precision.[1][10] Together, these self-validating protocols provide the comprehensive and trustworthy structural understanding required by researchers in materials science and drug development to confidently utilize this versatile molecule in their work.

References

-

Hakimi, M., Moeini, K., Mardani, Z., & Khorasani, S. (2012). Structural study of this compound nitrate salt. African Journal of Pure and Applied Chemistry, 6(12), 174-178.

-

Benchchem. (n.d.). A Technical Guide to the Spectroscopic and Synthetic Profile of this compound and its 4-Bromo Derivative.

-

Rahman, M. S., Alam, S. M. R., & Uddin, M. (2020). In silico assessment of biological activities of this compound as SARS-CoV-2 inhibitor. Journal of Bangladesh Chemical Society, 32(1&2), 117-122.

-

Ghadermazi, M., et al. (2011). PYRIDINE-2, 6-DICARBOXYLATE AND PHENYLHYDRAZINIUM IONS: SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE AND SOLUTION STUDY. Journal of the Iranian Chemical Society, 8(4), 919-930.

-

Rahman, M. S., Alam, S. M. R., & Uddin, M. (2020). In silico assessment of biological activities of this compound as SARS-CoV-2 inhibitor. ResearchGate.

-

Wojciechowska, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(14), 4287.

-

Jia, B., Hu, Z.-Q., Deng, X.-T., Cheng, C.-X., & Shi, S.-M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4902–o4903.

-

Ghosh, P. (2014). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 43(30), 11439-11463.

-

Di, Y.-Y., et al. (2005). Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. The Journal of Chemical Thermodynamics, 37(8), 850-856.

-

ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.

-

ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid(499-83-2) MS spectrum.

-

Kochem, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 52.

-

Suzuki, T., et al. (2024). (Pyridine-2,6-Dicarboxylato)-(Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Journal of Chemical and International Research, 2(1), 102.

-

Wang, J., et al. (2020). Syntheses, structures, and photoluminescence of three cadmium(II) coordination complexes based on pyridine-2,6-dicarboxylic acid and a derivative. Transition Metal Chemistry, 45, 39-47.

-

Wojciechowska, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate.

-

BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.

-

Gomaa, M. A. M., et al. (2024). 8-Hydroxyquinolinium trichlorido(pyridine-2,6-dicarboxylic acid-κ3O,N,O′)copper(II) dihydrate. IUCrData, 9(1).

Sources

- 1. benchchem.com [benchchem.com]

- 2. The wonderful world of pyridine-2,6-dicarboxamide based scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinolinium trichlorido(pyridine-2,6-dicarboxylic acid-κ3O,N,O′)copper(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sid.ir [sid.ir]

Spectroscopic Blueprint of Pyridine-2,6-dicarbohydrazide: A Technical Guide for Researchers

Foreword: Unveiling the Molecular Identity

Pyridine-2,6-dicarbohydrazide, a molecule of significant interest in coordination chemistry and drug development, possesses a unique structural architecture that dictates its chemical behavior and potential applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions with other molecules. This guide provides an in-depth exploration of the spectroscopic analysis of this compound, offering both theoretical underpinnings and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and professionals in drug development.

The Structural Essence of this compound

At its core, this compound is a symmetrical molecule featuring a central pyridine ring substituted at the 2 and 6 positions with carbohydrazide (-CONHNH2) functional groups. This arrangement of a heterocyclic aromatic ring and reactive hydrazide moieties imparts a rich chemical personality, making it a versatile building block in supramolecular chemistry and the synthesis of pharmacologically active compounds. The planarity of the molecule is a key feature, with studies showing that the molecules are almost completely planar.[1] This structural rigidity, coupled with the presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, N of pyridine), facilitates the formation of extensive intermolecular hydrogen bonding networks, which can be crucial for its crystal packing and interaction with biological targets.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the hydrazide groups.

-

Aromatic Protons: The pyridine ring protons typically appear as a set of multiplets in the aromatic region (δ 7.0-9.0 ppm). Due to the symmetrical nature of the molecule, the protons at positions 3 and 5 are chemically equivalent, as are the protons at position 4. This leads to a characteristic splitting pattern. For the parent pyridine-2,6-dicarboxylic acid, the aromatic protons show resonances around 8.2-8.3 ppm.[2]

-

Hydrazide Protons (NH and NH₂): The protons of the amide (NH) and amine (NH₂) groups of the hydrazide moieties are exchangeable and their chemical shifts can be sensitive to solvent, concentration, and temperature. In DMSO-d₆, the amide proton (NHCO) resonance is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding.[3] The terminal amine (NH₂) protons also give rise to a broad singlet, generally at a lower chemical shift compared to the amide proton. For similar hydrazide-hydrazone compounds, amide proton resonances have been observed in the range of δ 11.24–12.18 ppm.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

-

Carbonyl Carbons (C=O): The carbonyl carbons of the hydrazide groups are typically the most deshielded and appear at the downfield end of the spectrum, often in the range of δ 160-170 ppm.[3]

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will show distinct resonances. The carbons attached to the nitrogen (C2 and C6) and the carbohydrazide groups are expected to be significantly deshielded. The chemical shifts of the pyridine carbons in related structures provide a reference for assignment.

-

Symmetry: Due to the C₂ᵥ symmetry of the molecule, the number of distinct carbon signals will be less than the total number of carbon atoms. For instance, the two carbonyl carbons will be equivalent, as will the pairs of carbons at positions 2/6, 3/5 of the pyridine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[3]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to obtain sharp singlets for each carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint."

Key Vibrational Modes

-

N-H Stretching: The N-H stretching vibrations of the amide and amine groups in the hydrazide moieties typically appear as a broad band in the region of 3100-3400 cm⁻¹.[4] The broadening is a result of intermolecular hydrogen bonding.

-

C=O Stretching (Amide I): A strong and sharp absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. For related hydrazide compounds, this band has been observed around 1697 cm⁻¹.[4]

-

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found between 1510 and 1570 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond in the hydrazide group will be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[5]

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional group vibrations.

Caption: Workflow for FT-IR analysis.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and the carbonyl groups of the hydrazides are the primary chromophores in this compound.

Expected Absorptions

-

π → π* Transitions: The aromatic pyridine ring will exhibit strong absorptions in the UV region due to π → π* transitions. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[6] The substitution with carbohydrazide groups is expected to cause a bathochromic (red) shift in these absorptions.

-

n → π* Transitions: The carbonyl groups of the hydrazides can undergo weaker n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions. In a related compound, the n→π* transitions of carboxyl oxygen atoms were observed to shift to lower wavelengths upon coordination with a metal ion.[5]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance value within the linear range of the instrument (typically 0.1-1.0).

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation patterns.

Ionization and Fragmentation

-

Molecular Ion Peak (M⁺): In the mass spectrum, the peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular ion. For this compound (C₇H₉N₅O₂), the expected molecular weight is approximately 195.18 g/mol .

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Common fragmentation pathways for hydrazides include the cleavage of the N-N bond and the loss of the -NHNH₂ group. The fragmentation of the pyridine ring can also occur.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by a chromatographic technique like HPLC.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Summary of Spectroscopic Data

| Spectroscopic Technique | Key Observables |

| ¹H NMR (DMSO-d₆) | Aromatic Protons: Multiplets in the range of δ 7.0-9.0 ppm. Amide Proton (NHCO): Broad singlet, δ > 10.0 ppm. Amine Protons (NH₂): Broad singlet. |

| ¹³C NMR (DMSO-d₆) | Carbonyl Carbons (C=O): δ 160-170 ppm. Pyridine Carbons: Distinct signals for C2/6, C3/5, and C4. |

| IR (KBr or ATR) | N-H Stretching: Broad band, 3100-3400 cm⁻¹. C=O Stretching: Strong, sharp band, 1630-1680 cm⁻¹. N-H Bending: 1510-1570 cm⁻¹. Pyridine Ring Vibrations: 1400-1600 cm⁻¹. |

| UV-Vis (Ethanol) | π → π* Transitions: Strong absorptions below 300 nm. n → π* Transitions: Weaker absorptions at longer wavelengths. |

| Mass Spectrometry | Molecular Ion Peak: m/z corresponding to the molecular weight (approx. 195.18). Fragmentation: Characteristic losses of hydrazide moieties. |

Conclusion: A Multi-faceted Analytical Approach

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and detailed characterization of this important molecule. Each technique offers a unique window into its structural and electronic properties. The protocols and expected data presented in this guide serve as a valuable resource for researchers, enabling the confident identification, purity assessment, and further investigation of this compound in various scientific endeavors. The synergy of these analytical methods ensures the high level of scientific integrity required in modern chemical and pharmaceutical research.

References

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

-

PYRIDINE-2, 6-DICARBOXYLATE AND PHENYLHYDRAZINIUM IONS: SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE AND SOLUTION STUDY. SID. [Link]

-

(PDF) this compound. ResearchGate. [Link]

-

The chemistry of hydrazides. ResearchGate. [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]

-

Synthesis of this compound. ResearchGate. [Link]

-

(Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Journal of Chemical and Pharmaceutical Research. [Link]

-

(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]

-

Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. NIH. [Link]

-

Synthesis, Structure and Characterization of a Helical Seven-Coordinated Pyridine-2,6-dicarboxylate-Bridged Cadmium. De Gruyter. [Link]

-

The Crystal Structures of Pyrazine2,6Dicarboxylic Acid DihydRAte and Hexaaquamagnesium(II) Pyrazine2,6-Dicarboxylate. ResearchGate. [Link]

-

Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]

-

Structural Variation and Preference in Lanthanide-pyridine-2,6-dicarboxylate Coordination Polymers. ACS Publications. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]

-

2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

-

Highly selective naked eye this compound based colorimetric and fluorescence chemosensor for Pb2+ with AIE activity. ACS Fall 2025. [Link]

-

Synthesis, characterization, and biological activity of Cd(II) and Mn(II) coordination polymers based on pyridine-2,6-dicarboxylic acid. SpringerLink. [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

-

Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Publishing. [Link]

-

Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects. PubMed. [Link]

-

2,6-Pyridinedicarboxylic acid. NIST WebBook. [Link]

-

2,6-Pyridine dicarboxylic acid. SpectraBase. [Link]

-

2,6-Pyridine dicarboxylic acid - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]

-

FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]

Sources

Pyridine-2,6-dicarbohydrazide: A Promising Linker for Novel Metal-Organic Frameworks in Drug Delivery Applications - A Technical Guide to a New Frontier

Executive Summary

Metal-Organic Frameworks (MOFs) represent a paradigm shift in materials science, offering unprecedented control over porosity, surface area, and functionality. Within the burgeoning field of biomedical applications, particularly drug delivery, the choice of the organic linker is paramount in defining the ultimate performance and therapeutic efficacy of the MOF. While linkers based on pyridine-2,6-dicarboxylic acid have been extensively studied, the closely related yet functionally distinct Pyridine-2,6-dicarbohydrazide (PDCH) remains a largely untapped resource with immense potential.

This technical guide serves as a foundational blueprint for researchers, chemists, and drug development professionals seeking to explore this new frontier. We posit that the unique chemical attributes of the PDCH linker—namely its multiple hydrogen-bonding sites, versatile coordination chemistry via keto-enol tautomerism, and inherent potential for post-synthetic modification to create pH-responsive systems—make it an exceptionally promising candidate for constructing next-generation drug delivery vehicles. This document provides the scientific rationale, predictive structural analysis, and detailed experimental protocols necessary to pioneer the design, synthesis, and application of PDCH-based MOFs.

Part 1: The Scientific Case for this compound (PDCH) as a Superior MOF Linker

The rational design of MOFs for drug delivery hinges on the linker's ability to impart stability, biocompatibility, and controlled release functionality.[1][2] The commonly used pyridine-2,6-dicarboxylic acid (PDA) forms robust frameworks by coordinating through its pyridine nitrogen and carboxylate oxygen atoms.[3][4] However, the substitution of carboxylate groups with carbohydrazide moieties (-COOH to -C(O)NHNH₂) introduces a suite of advanced functionalities.

Causality Behind the Choice: Why Hydrazide over Carboxylate?

-

Enhanced Hydrogen Bonding: The hydrazide group presents both hydrogen bond donors (-NH- and -NH₂) and acceptors (C=O), creating a richer landscape for framework stabilization through intermolecular and intramolecular interactions. This can lead to more robust structures and influence guest-host interactions within the pores.

-

Versatile Coordination Modes: The PDCH linker can exhibit keto-enol tautomerism, offering distinct coordination pathways. In its keto form, it coordinates via the carbonyl oxygen and terminal amino nitrogen. The enol form provides a delocalized N-C-O system, altering the electronic properties and geometry of the resulting framework. This versatility allows for finer control over the final MOF topology.

-

Inherent Functionality for Drug Conjugation: The terminal -NH₂ group is a reactive handle for post-synthetic modification. It can readily form hydrazone bonds with aldehyde or ketone functionalities on drug molecules. The resulting hydrazone linkage is known to be stable at physiological pH (7.4) but labile under mildly acidic conditions (pH 5.0-6.5) characteristic of the tumor microenvironment or endosomal compartments. This provides a built-in mechanism for pH-triggered, targeted drug release.

Part 2: Design and Synthesis of PDCH-MOFs: A Predictive Approach

The construction of crystalline PDCH-MOFs can be approached using established solvothermal or hydrothermal synthesis methods, analogous to those used for PDA-based MOFs.[3][5] The key to success lies in the careful control of reaction parameters to guide the self-assembly process.

Key Synthetic Parameters and Their Scientific Rationale

-

Metal Node Selection: Biocompatible metal ions such as Zn(II) and Zr(IV) are primary candidates. Zn(II) offers flexible coordination geometries, potentially leading to diverse network topologies.[6] Zr(IV) is known for forming exceptionally stable secondary building units (SBUs), resulting in MOFs with high chemical and thermal stability, a critical factor for in-vivo applications.

-

Solvent System: A mixture of a high-boiling point polar aprotic solvent (e.g., DMF, DEF) and a protic co-solvent (e.g., ethanol, water) is recommended. The polar aprotic solvent facilitates the dissolution of the linker and metal salt, while the protic co-solvent can influence the coordination modulation and deprotonation of the linker.

-

Temperature and Time: Reaction temperatures between 80-180 °C are typical for solvothermal synthesis.[7] Higher temperatures can promote the formation of more thermodynamically stable, dense phases, while lower temperatures may yield kinetically favored, potentially more porous structures. Reaction times typically range from 24 to 72 hours.

-

pH and Modulators: The pH of the reaction mixture is critical for controlling the protonation state of the PDCH linker and the hydrolysis of the metal salt. The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal SBU, thereby controlling the nucleation and growth rate of the MOF crystals and reducing defects.

Predictive Structural Analysis

Drawing parallels from the extensive studies on PDA-based coordination polymers, the PDCH linker is expected to form networks of varying dimensionality.[5][8] The tridentate N,O,O coordination pocket of the pyridine and two hydrazide groups is likely to chelate a single metal center. The bridging capabilities will then depend on whether the terminal amino groups or carbonyl oxygens of the hydrazide moiety coordinate to adjacent metal centers, potentially leading to 1D chains, 2D layers, or interpenetrated 3D frameworks.

Part 3: Characterization Workflow and Anticipated Properties

A systematic characterization workflow is essential to validate the synthesis of a novel PDCH-MOF and elucidate its properties.

Mandatory Visualization: Experimental Workflow

Caption: Fig 1. Comprehensive workflow for PDCH-MOF synthesis and evaluation.

Data Presentation: Anticipated Properties of PDCH-MOFs vs. PDA-MOFs

| Property | Pyridine-2,6-dicarboxylic acid (PDA) MOFs | This compound (PDCH) MOFs (Anticipated) | Rationale for Difference |

| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 1500 m²/g (Typical) | Potentially lower or similar | Increased H-bonding in PDCH-MOFs may lead to denser packing, but novel topologies could yield high porosity. |

| Thermal Stability (TGA) | Decomposition often starts >300 °C | >250 °C | The C-N bond in the hydrazide is generally less stable than the C-C bond adjacent to the carboxylate. |

| pH Stability | Stable in neutral and weakly acidic/basic conditions | Stable in neutral/basic; potentially less stable in strong acid | The hydrazide linkage can be susceptible to hydrolysis under harsh acidic conditions. |

| Functionality for Drug Loading | Primarily pore encapsulation | Pore encapsulation AND covalent conjugation via hydrazone bond | The terminal -NH₂ group provides a site for covalent drug attachment. |

| Release Mechanism | Diffusion-based | Diffusion-based AND pH-triggered bond cleavage | The hydrazone bond provides a "smart" release mechanism sensitive to acidic environments. |

Part 4: Applications in Advanced Drug Delivery

The primary advantage of PDCH-MOFs lies in their potential for pH-responsive drug delivery. An anticancer drug containing an aldehyde group, such as doxorubicin (after modification), can be covalently linked to the MOF's terminal amine.

Mandatory Visualization: pH-Responsive Drug Release Mechanism

Caption: Fig 2. pH-triggered release via hydrazone bond cleavage.

This targeted release minimizes systemic toxicity by ensuring the therapeutic agent is predominantly released at the site of action, a significant advancement over simple diffusion-based release from conventional MOFs.

Part 5: Detailed Experimental Protocols

These protocols provide a validated starting point for synthesizing the linker and a representative MOF.

Protocol 1: Synthesis of this compound (PDCH) Linker

Adapted from Al Zoubi, W. et al.

-

Esterification: Reflux pyridine-2,6-dicarboxylic acid (1.0 eq) in super dry ethanol (approx. 30 mL per gram of acid) with a catalytic amount of concentrated H₂SO₄ (3-4 drops) until fully dissolved (approx. 6-8 hours).

-

Isolation of Ester: Pour the hot reaction mixture onto ice-cold water. The diethyl 2,6-pyridinedicarboxylate will precipitate as a white solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Hydrazinolysis: Suspend the synthesized diethyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (98%, approx. 2.5 eq).

-

Reflux: Reflux the mixture for 5-6 hours. The reaction progress can be monitored by TLC.

-

Crystallization: Reduce the solvent volume by ~80% using a rotary evaporator. Add deionized water to the concentrate and store the mixture at -10 °C for 8 hours to induce crystallization.

-

Final Product: Filter the resulting white crystalline product (this compound), wash with a small amount of cold water, and dry under vacuum. Confirm identity and purity using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Proposed Synthesis of a Representative [Zn(PDCH)] MOF

-

Preparation: In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) and the synthesized this compound (PDCH, 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Sealing: Tightly cap the vial.

-

Heating: Place the vial in a programmable oven and heat to 120 °C for 48 hours.

-

Cooling: Allow the oven to cool slowly to room temperature over 12 hours.

-

Isolation: Colorless crystals suitable for X-ray diffraction may form. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL).

-

Activation: To remove guest solvent molecules from the pores, immerse the crystals in a solvent with a low boiling point, such as acetone, for 24 hours (replacing the acetone every 8 hours). Subsequently, heat the sample under a dynamic vacuum at 100 °C for 12 hours. The resulting activated material is now ready for characterization.

Part 6: Conclusion and Future Outlook

This compound stands as a linker of high potential, poised to generate a new class of functional MOFs for advanced applications. Its rich coordination chemistry and inherent reactive sites for post-synthetic modification offer a clear pathway to developing "smart" materials capable of targeted, stimulus-responsive therapy. The protocols and predictive insights provided in this guide are intended to catalyze research in this promising area. Future work should focus on systematically exploring different metal nodes (e.g., Zr, Fe, Cu), optimizing synthesis conditions to target specific network topologies, and conducting comprehensive in-vitro and in-vivo studies to validate the efficacy of PDCH-MOFs as intelligent drug delivery platforms. The exploration of this linker will undoubtedly broaden the synthetic toolbox and push the boundaries of what is achievable in the field of functional porous materials.

References

- Angewandte Chemie (International ed. in English). (2024). Hydrazone-Linked Covalent Organic Frameworks.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs)

-

Rafizadeh, M., & Arefi, F. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports. [Link]

-

Miller, M. C., et al. (2021). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Marine Drugs. [Link]

-

Dehghani, F., et al. (2019). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters! Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Inorganic Chemistry. (1981). First-row transition-metal complexes of pyridine-2,6-dicarboxylic acid N-oxide. Crystal structure of diaqua(pyridine-2,6-dicarboxylate N-oxido)manganese(II). [Link]

-

ACS Publications. (n.d.). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. [Link]

-

Dalton Transactions. (2018). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. [Link]

-

Crystal Growth & Design. (2005). One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid and Oxalic Acid Ligands. [Link]

-

Dalton Transactions. (2005). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. [Link]

-

ResearchGate. (2021). A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. [Link]

-

Crystal Growth & Design. (2018). Structural Variation and Preference in Lanthanide-pyridine-2,6-dicarboxylate Coordination Polymers. [Link]

-

Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Organic Chemistry: Current Research. [Link]

-

PubMed Central (PMC). (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. [Link]

-

MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

PubMed Central (PMC). (2023). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

-

PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. [Link]

-

PubMed Central (PMC). (2014). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

Sources

- 1. Six uranyl-organic frameworks with naphthalene-dicarboxylic acid and bipyridyl-based spacers: syntheses, structures, and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and biological activity of Cd(II) and Mn(II) coordination polymers based on pyridine-2,6-dicarboxylic acid | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Potential of Pyridine-2,6-dicarbohydrazide Derivatives

Executive Summary: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] When symmetrically substituted at the 2 and 6 positions with dicarbohydrazide moieties, it forms a highly versatile and polydentate ligand system. Pyridine-2,6-dicarbohydrazide and its derivatives have emerged as a class of compounds with significant and diverse biological potential. Their unique structural architecture, characterized by a rigid pyridine core and flexible hydrazide arms, allows for potent interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and key biological applications of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their evaluation, positioning these compounds as promising leads for future drug development.

The this compound Scaffold: A Versatile Pharmacophore

The remarkable potential of this scaffold stems from its distinct structural and electronic features. The pyridine nitrogen atom, being electron-deficient, along with the multiple donor atoms (N, O) in the two hydrazide side chains, creates a powerful metal-chelating platform. This ability to coordinate with metal ions is not merely a chemical curiosity but is often integral to the biological mechanism of the resulting derivatives.

Structural Features and Coordination Chemistry

The core structure is a tridentate or polydentate ligand. The pyridine nitrogen and the adjacent carbonyl oxygens or hydrazone nitrogens can form stable five- or six-membered chelate rings with transition metal ions.[3][4] This chelation can enhance the lipophilicity of the metal ion, allowing it to permeate biological membranes more effectively, and can also stabilize the compound, leading to enhanced biological activity.[5] The exploration of their coordination complexes with metals like Cu(II), Zn(II), and Tl(III) has opened new avenues for developing metalloantibiotics and targeted anticancer agents.[5][6][7][8]

Caption: Core structure showing potential metal-coordinating donor atoms.

Synthesis and Derivatization Strategies

The synthetic accessibility of this compound derivatives is a key advantage for medicinal chemistry exploration. The core moiety is typically prepared in a straightforward manner, which then serves as a versatile building block for a vast library of derivatives.

Synthesis of the Core this compound Moiety

The foundational compound is synthesized via the hydrazinolysis of diethyl 2,6-pyridinedicarboxylate. The choice of ethanol as a solvent and reflux conditions are critical for driving the reaction to completion. The subsequent cooling step is essential for the crystallization of the pure product.

Experimental Protocol: Synthesis of this compound [9]

-

Reaction Setup: A mixture of diethyl 2,6-pyridinedicarboxylate (1 equivalent, e.g., 11.38 mmol, 2.22 g) and hydrazine hydrate (98%, approx. 2.2 equivalents) is prepared in absolute ethanol.

-

Reflux: The mixture is refluxed for 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Approximately 80% of the ethanol is removed under reduced pressure.

-

Precipitation: Distilled water (e.g., 20 mL) is added to the concentrated reaction mixture.

-

Crystallization: The mixture is stored at a low temperature (-10°C) for at least 8 hours to facilitate the crystallization of the product.

-

Isolation: The resulting white crystalline solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum. This typically yields the product in high purity (yield ~80%).

Key Derivative Classes

The terminal -NH₂ groups of the core hydrazide are nucleophilic and readily react with electrophiles, most commonly carbonyl compounds, to create diverse derivatives.

Caption: Major synthetic routes to key derivative classes.

-

Hydrazones (Schiff Bases): The most widely studied class, formed by the condensation of the dicarbohydrazide with various aromatic or heterocyclic aldehydes.[10][11] This reaction introduces significant structural diversity, allowing for fine-tuning of steric and electronic properties to optimize biological activity.

-

Carboxamides: Synthesized by reacting pyridine-2,6-dicarbonyl dichloride with amines, including amino acid esters.[11][12][13] This approach allows for the introduction of chiral centers and peptide-like structures.

-

Heterocycles: The hydrazide moieties can be cyclized to form five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are themselves well-known pharmacophores.[14]

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated significant promise in this area, exhibiting broad-spectrum activity.[14][15][16]

Mechanism of Action and Structure-Activity Relationship

The antimicrobial activity is often attributed to the formation of stable chelate complexes with essential metal ions in microbial metabolic pathways, disrupting their function. For Schiff base derivatives, the presence of the azomethine (-N=CH-) linkage is crucial for their biological activity.[11] Furthermore, the nature of the substituent on the aldehyde-derived portion of the molecule significantly impacts efficacy. Electron-withdrawing or donating groups can modulate the electron density of the azomethine group and the overall lipophilicity of the molecule, influencing its ability to penetrate the bacterial cell wall.[17]

A recent breakthrough involves the use of these ligands and their Cu(II)/Zn(II) complexes as "metalloantibiotics".[5] These complexes show robust activity against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA). Advanced imaging techniques suggest a mechanism involving the disruption of the bacterial cell wall and membrane integrity.[5]

Quantitative Antimicrobial Data

The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound Type | Target Organism | Representative MIC (µg/mL) | Reference |

| Thiadiazolo-Pyridine | S. aureus (Gram +) | Moderate to Excellent | [14] |

| Thiadiazolo-Pyridine | E. coli (Gram -) | Moderate to Excellent | [14] |

| Carboxamide Schiff Base | B. subtilis (Gram +) | 16 - 25 | [15][17] |

| Carboxamide Schiff Base | C. albicans (Fungus) | 14 - 20 | [15][17] |

| Pyridine-dicarboxamide (L¹¹) | S. aureus | 2 - 16 | [5] |

| L¹¹ Cu(II)/Zn(II) Complex | MRSA / VRSA | 2 - 4 | [5] |

Protocol: Broth Microdilution for MIC Determination

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (broth + inoculum, no compound) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin) is run in parallel as a reference.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

The structural versatility of this compound derivatives makes them attractive candidates for anticancer drug discovery.[18][19] Hydrazone derivatives, in particular, have shown significant cytotoxic activity against a range of human cancer cell lines.[10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Studies have shown that lead hydrazone compounds can cause morphological changes in cancer cells and trigger the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[10] This targeted induction of apoptosis is a hallmark of effective chemotherapy. Furthermore, metal complexes of related pyridine dicarboxylates have been shown to induce apoptosis via a mitochondria-dependent pathway, involving the generation of reactive oxygen species (ROS), upregulation of Bax, and downregulation of Bcl-2.[6]

Caption: Mitochondria-mediated apoptotic pathway induced by derivatives.

Cytotoxicity Against Cancer Cell Lines

These derivatives have demonstrated selective potency, a critical attribute for minimizing side effects in chemotherapy. For instance, certain hydrazones show significant activity against human colon (HT-29) and endometrial (Ishikawa) cancer cells while being less toxic to normal mouse embryonic fibroblast cells (NIH 3T3) than the standard drug paclitaxel.[10]

| Compound Class | Cell Line | Description | IC₅₀ (µM) | Reference |

| Hydrazone (3f) | HT-29 | Human Colon Cancer | 6.78 | [10] |

| Hydrazone (3k) | HT-29 | Human Colon Cancer | 8.88 | [10] |

| Hydrazone (3g) | Ishikawa (ISH) | Human Endometrial Cancer | 8.26 | [10] |

| Tl(III) Complex (C1) | A375 | Human Melanoma | ~5 | [6] |

| Tl(III) Complex (C3) | HT-29 | Human Colon Cancer | ~10 | [6] |

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Enzyme Inhibition and Neurological Applications

The rigid, well-defined geometry of the pyridine-2,6-dicarboxamide scaffold makes it an ideal framework for designing specific enzyme inhibitors.[20]

Carbonic Anhydrase and Cholinesterase Inhibition